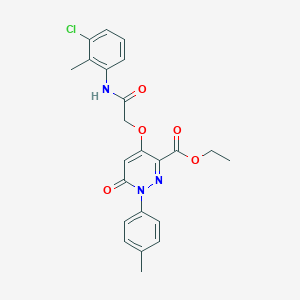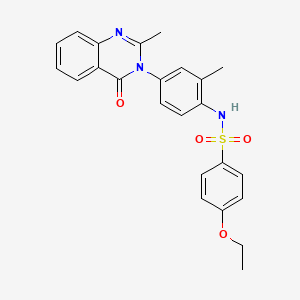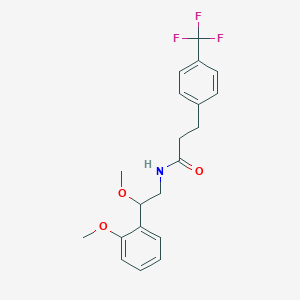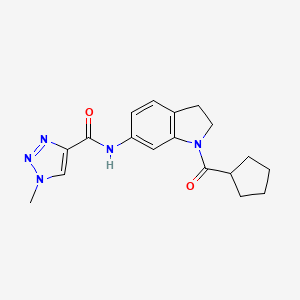
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Reactions
Studies have showcased diverse approaches to synthesizing indole and triazole derivatives, highlighting their importance in medicinal chemistry and organic synthesis. For instance, indole bis-oxazole fragments, related to marine secondary metabolites, have been synthesized using dirhodium(II)-catalyzed reactions of diazocarbonyl compounds, demonstrating innovative pathways for generating complex molecular architectures (Davies et al., 2005). Similarly, a novel synthesis of 1,2,3-triazoles through nitrogen transfer from diazocarbonyl compounds to enaminones has been described, offering new routes for constructing these heterocyclic compounds (Augusti & Kascheres, 1993).
Antimicrobial and Antifungal Applications
The development of antimicrobial and antifungal agents is a significant area of research for indole, indazole, and triazole derivatives. Various studies have synthesized and evaluated the antimicrobial activity of these compounds, with some showing promising results against a range of bacterial and fungal pathogens. For instance, novel 3-(2-oxo-2-phenylethylidene)-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one derivatives exhibited significant antibacterial activity, underscoring the therapeutic potential of these molecules (Orsu et al., 2015).
Neuroprotective and Enzyme Inhibition
Research into indazole and indole derivatives has also extended to neuroprotective applications and enzyme inhibition, providing insights into their potential for treating neurological disorders. For example, indazole- and indole-carboxamides were discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their utility in managing conditions like Parkinson's disease (Tzvetkov et al., 2014).
Pharmacological Interactions
The pharmacological profiles of synthetic cannabinoids, including indazole and indole derivatives, have been explored, highlighting their interactions with cannabinoid receptors. Such studies are crucial for understanding the therapeutic and adverse effects of these compounds, as well as their potential misuse as psychoactive substances (Qian et al., 2015).
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-11-15(20-21-22)17(24)19-14-7-6-12-8-9-23(16(12)10-14)18(25)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAMOKDTPDWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2456869.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)
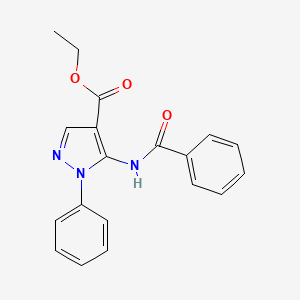
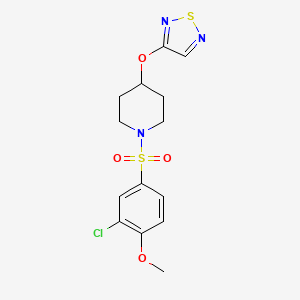
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)
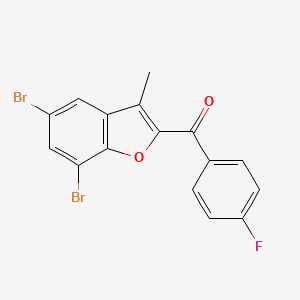
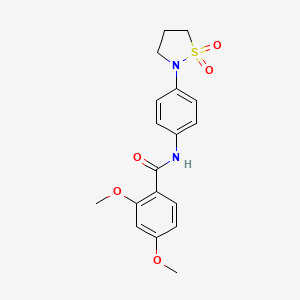
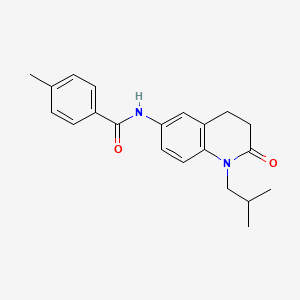
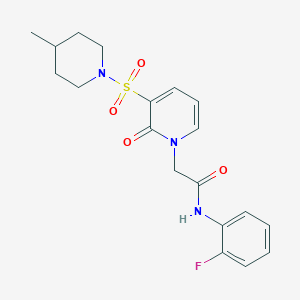
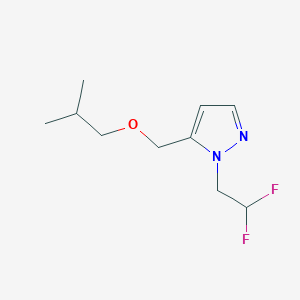
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
